N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that belongs to the class of thiadiazole and oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.
Coupling of the Rings: The thiadiazole and oxadiazole rings are then coupled through a suitable linker, such as a butanamide chain, using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Materials Science: The unique structural features of the compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide depends on its specific biological activity. For example, if the compound exhibits anticancer activity, it may work by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: can be compared with other thiadiazole and oxadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and physicochemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C17H19N5O3S/c1-3-15-20-21-17(26-15)18-13(23)9-6-10-14-19-16(22-25-14)11-7-4-5-8-12(11)24-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,18,21,23) |
InChI Key |
REKJTMICURFGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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